Bis(3-chlorophenyl)borinic Acid

Description

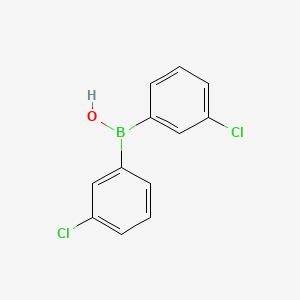

Structure

2D Structure

Properties

CAS No. |

433338-06-8 |

|---|---|

Molecular Formula |

C12H9BCl2O |

Molecular Weight |

250.9 g/mol |

IUPAC Name |

bis(3-chlorophenyl)borinic acid |

InChI |

InChI=1S/C12H9BCl2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,16H |

InChI Key |

HEMGPARMYBRMGB-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC=C1)Cl)(C2=CC(=CC=C2)Cl)O |

Origin of Product |

United States |

Mechanistic Investigations of Bis 3 Chlorophenyl Borinic Acid Reactivity

Lewis Acidity and Coordination Chemistry of Diarylborinic Acids

The defining characteristic of borinic acids, including bis(3-chlorophenyl)borinic acid, is the presence of a vacant p-orbital on the boron atom, which confers significant Lewis acidic character. nih.gov This electron deficiency drives their interactions with Lewis bases, leading to the formation of various coordination complexes. Diarylborinic acids are generally considered stronger Lewis acids than their boronic acid counterparts due to the presence of two electron-withdrawing aryl groups attached to the boron atom. nih.gov

A fundamental aspect of the reactivity of this compound is its ability to accept a pair of electrons from a Lewis base (nucleophile), resulting in the formation of a tetracoordinate, anionic boron species known as an "ate" complex. d-nb.infonih.gov This process involves a change in the hybridization of the boron atom from sp² in the neutral borinic acid to sp³ in the anionic "ate" complex.

The general reaction can be represented as follows: (3-ClC₆H₄)₂BOH + Nu⁻ → [(3-ClC₆H₄)₂B(OH)Nu]⁻

Where Nu⁻ represents a generic nucleophile. The stability of the resulting "ate" complex is influenced by several factors, including the nature of the nucleophile and the electronic properties of the aryl substituents on the boron atom. The electron-withdrawing chloro groups in this compound are expected to enhance the Lewis acidity of the boron center, thereby favoring the formation of these "ate" complexes.

This compound readily interacts with Lewis basic substrates such as amines and carboxylic acids, forming a variety of adducts and complexes. These interactions are central to the role of borinic and boronic acids in catalysis, for instance, in amidation reactions. nih.govrsc.org

Interactions with Amines: Diarylborinic acids react with amines to form Lewis acid-base adducts. nih.gov In the case of this compound, the nitrogen atom of the amine donates its lone pair of electrons to the vacant p-orbital of the boron atom. Depending on the reaction conditions and the stoichiometry, different types of complexes can be formed. These interactions are often rapid and can be a crucial initial step in boron-mediated organic transformations. nih.gov

Interactions with Carboxylic Acids: The interaction between diarylborinic acids and carboxylic acids can lead to the formation of acyloxyborinates. Theoretical studies on related boronic acid systems suggest that the formation of acyloxyboron intermediates is a key step in catalytic amidation reactions. rsc.orgresearchgate.net This process typically involves the elimination of a molecule of water. The removal of water is often essential to drive the equilibrium towards the formation of these intermediates. researchgate.net For this compound, the reaction with a carboxylic acid (R'COOH) would form a bis(3-chlorophenyl)acyloxyborinate, which can be a key reactive species in subsequent reactions.

| Lewis Base | Type of Interaction | Resulting Species |

| Amine (R'NH₂) | Lewis Acid-Base Adduct Formation | (3-ClC₆H₄)₂B(OH)·NH₂R' |

| Carboxylic Acid (R'COOH) | Condensation | (3-ClC₆H₄)₂BOCOR' + H₂O |

Protodeboronation Processes in Diarylborinic Acid Chemistry

Protodeboronation is a significant reaction pathway for organoboron compounds, involving the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This process, which converts an arylborinic acid into an arene and a boron-containing species, is often considered an undesired side reaction, particularly in applications like Suzuki-Miyaura cross-coupling. wikipedia.orgnih.gov

The general reaction for the protodeboronation of one of the aryl groups in this compound is: (3-ClC₆H₄)₂BOH + H⁺ → 3-ClC₆H₄-H + [(3-ClC₆H₄)BOH]⁺

The propensity for a borinic acid to undergo protodeboronation is highly dependent on factors such as pH, temperature, and the electronic nature of the organic substituents. wikipedia.orgnih.gov Mechanistic studies on related boronic acids have revealed multiple pathways for protodeboronation, with the reaction pH being a critical factor that governs the speciation of the boron compound (boronic acid vs. boronate). nih.goved.ac.uk It is generally proposed that the formation of highly reactive aryl boronate anions is followed by ipso-protonation, which is concerted with the C-B bond cleavage. researchgate.net For this compound, the presence of the electron-withdrawing chloro group can influence the rate of protodeboronation, a factor that must be considered in its synthetic applications.

Dimerization and Trimerization Pathways of Diarylborinic Acids (e.g., Boroxine Formation)

Diarylborinic acids can exist in equilibrium with their dehydrated forms, leading to the formation of dimers or trimers. nih.gov This self-condensation is a reversible process.

Dimerization: Two molecules of a borinic acid can condense to form a borinic anhydride (a dimer) with the elimination of one molecule of water. 2 (3-ClC₆H₄)₂BOH ⇌ (3-ClC₆H₄)₂B-O-B(C₆H₄Cl-3)₂ + H₂O

Trimerization (Boroxine Formation): While more common for boronic acids, the trimerization of borinic acids to form a six-membered ring analogous to a boroxine is also possible under certain conditions. This process involves the condensation of three borinic acid molecules with the elimination of three molecules of water. Boroxine formation is typically an entropy-driven process that is favored at higher temperatures. researchgate.net The dehydration of boronic acids to form boroxines is a well-established equilibrium. researchgate.netmdpi.com The Lewis acid character of the boron atom facilitates the formation of a transition state where an oxygen atom from another acid molecule binds to the boron, making it tetravalent. researchgate.net

The specific equilibrium between the monomer, dimer, and potentially a trimer for this compound will depend on factors like concentration, solvent, and the presence of water.

| Aggregate | Structure | Formation Process |

| Dimer | Borinic Anhydride | Condensation of 2 borinic acid molecules |

| Trimer | Boroxine-like structure | Condensation of 3 borinic acid molecules |

Influence of Substituent Effects on Reactivity and Stability in Chloro-Substituted Diarylborinic Acids

The presence of chlorine atoms at the meta-position of the phenyl rings in this compound has a profound influence on its chemical properties through inductive effects. The chloro group is electron-withdrawing, which impacts the electron density at the boron center and, consequently, the reactivity of the entire molecule. nih.gov

Effect on Lewis Acidity: The electron-withdrawing nature of the two 3-chlorophenyl groups increases the electrophilicity and Lewis acidity of the boron atom. This enhanced Lewis acidity makes this compound a more effective acceptor for nucleophiles, promoting the formation of "ate" complexes compared to diarylborinic acids with electron-donating substituents.

Effect on Protodeboronation: The influence of substituents on protodeboronation can be complex. Electron-withdrawing groups can increase the Lewis acidity of the boronic acid, which may lead to a higher incidence of protodeboronation under certain conditions. researchgate.net The increased positive charge on the boron atom can make the C-B bond more susceptible to cleavage.

The following table summarizes the expected influence of the 3-chloro substituent on the reactivity of the diarylborinic acid framework.

| Property | Influence of 3-Chloro Substituent | Rationale |

| Lewis Acidity | Increased | Inductive electron withdrawal by chlorine enhances the electron deficiency of the boron center. nih.gov |

| "Ate" Complex Formation | Favored | Higher Lewis acidity leads to more stable adducts with Lewis bases. |

| Rate of Protodeboronation | Potentially Increased | Increased acidity may facilitate protonolysis of the C-B bond under specific pH conditions. researchgate.net |

Catalytic Applications of Bis 3 Chlorophenyl Borinic Acid and Analogous Diarylborinic Acids in Organic Synthesis

Catalysis in Carbon-Carbon Bond Forming Reactions

Diarylborinic acids have shown promise in catalyzing the formation of carbon-carbon bonds, a fundamental process in organic synthesis.

Principles of Cross-Coupling Methodologies Relevant to Borinic Acid Catalysis

While diarylborinic acids are less commonly employed as primary catalysts in traditional cross-coupling reactions like the Suzuki-Miyaura coupling compared to boronic acids, their derivatives can participate in such transformations. The principles of these reactions often involve a catalytic cycle with a transition metal, typically palladium. nih.govnih.gov The key steps include oxidative addition, transmetalation, and reductive elimination. nih.gov Borinic acids can be converted into boronic esters, which then participate in these cycles. rsc.org Furthermore, cyclic diarylborinic acids can be synthesized catalytically and serve as building blocks for creating complex molecules through cross-coupling reactions. nih.gov

Catalytic Hydroarylation and Borylation Reactions

Diarylborinic acids and their derivatives are instrumental in hydroarylation and borylation reactions. Hydroarylation, the addition of a C-H bond of an arene across a double or triple bond, can be catalyzed by systems involving borinic acids. For instance, nickel-catalyzed anti-Markovnikov hydroarylation of unactivated alkenes is a notable application. youtube.com Borylation, the introduction of a boron-containing functional group, is another area where these compounds are relevant. Metal-catalyzed C-H borylation of arenes and alkanes is a direct method for synthesizing boronic esters, which are precursors to borinic acids. epdf.pub

Catalysis in Carbon-Heteroatom Bond Forming Reactions

The formation of bonds between carbon and heteroatoms such as nitrogen and oxygen is another area where diarylborinic acids exhibit significant catalytic activity.

Direct Amidation Reactions Catalyzed by Diarylborinic Acids

Direct amidation, the formation of an amide bond from a carboxylic acid and an amine with the removal of water, is a key transformation in organic and medicinal chemistry. While boronic acids are known to catalyze this reaction, diarylborinic acids themselves have been found to be generally ineffective as direct amidation catalysts. nih.gov They tend to form unreactive complexes with amines and carboxylic acids or undergo protodeboronation to yield boronic acids. nih.gov However, under specific conditions, what was reported as borinic acid-catalyzed amidation was found to be a result of the in situ formation of boronic acids during a "prestir" period. nih.gov

Proposed Mechanisms and Kinetic Studies in Amide Bond Formation

The mechanism of boronic acid-catalyzed amidation is believed to involve the formation of an acyloxyboronic acid intermediate. researchgate.netrsc.org This intermediate is formed from the reaction of the carboxylic acid with the boronic acid catalyst. The removal of water is crucial as this step is often thermodynamically unfavorable. researchgate.netrsc.org The acyloxyboronic acid then reacts with the amine to form the amide and regenerate the catalyst. researchgate.net

Kinetic studies on boronic acid-catalyzed amidation have revealed that the reaction is sensitive to the nature of the reactants and the catalyst. For instance, in the reaction of 4-phenylbutylamine (B88947) with benzoic acid catalyzed by a boronic acid, a homogenous reaction mixture is necessary to obtain reliable kinetic data. nih.gov It has been proposed that for amidation catalysis to occur, at least three free coordination sites on the boron atom are necessary, which explains why borinic acids, with only two such sites, are generally inactive. nih.gov

Scope and Substrate Specificity in Borinic Acid-Catalyzed Amide Synthesis

The substrate scope of what was initially thought to be diarylborinic acid-catalyzed amidation is, in fact, reflective of the corresponding boronic acid's catalytic activity. Boronic acid catalysts are effective for a range of carboxylic acids and amines. However, their effectiveness can be limited with certain substrates, particularly those that can coordinate strongly with the boron center and inhibit the catalytic cycle. For example, 2-aminopyridine (B139424) has been found to be a challenging substrate for boronic acid-catalyzed amidation because it can form stable, inactive complexes with the boronic acid catalyst. nih.govchemrxiv.org

In contrast to amidation, diarylborinic acids have demonstrated significant utility and broad substrate scope in the regioselective acylation, sulfonylation, and alkylation of diols, including complex carbohydrate structures. acs.orgnih.govnih.gov This reactivity is attributed to the formation of a tetracoordinate borinate complex which activates the diol for reaction. acs.orgnih.gov

Table of Compounds

| Compound Name |

| Bis(3-chlorophenyl)borinic Acid |

| 2-Aminopyridine |

| 2-Chlorophenylboronic acid |

| 3,4,5-Trifluorophenyl boroxine |

| 4-Phenylbutylamine |

| Benzoic acid |

| Benzylamine |

| Bis-2-chlorophenylborinic acid |

| Ethylenediamine |

| Phenylboroxine |

Interactive Data Table: Catalytic Performance in Amidation

The following table summarizes the catalytic activity of different boron species in the amidation of 4-phenylbutylamine and benzoic acid.

| Catalyst | Substrate 1 | Substrate 2 | Activity | Reference |

| 2-Chlorophenylboronic acid | 4-Phenylbutylamine | Benzoic acid | High | nih.gov |

| Bis(2-chlorophenyl)borinic acid | 4-Phenylbutylamine | Benzoic acid | Inactive | nih.gov |

| Boric acid | 4-Phenylbutylamine | Benzoic acid | Active | nih.gov |

| Borate ester | 4-Phenylbutylamine | Benzoic acid | Moderate | nih.gov |

| 2-Chlorophenylboronic acid | 2-Aminopyridine | Phenylacetic acid | Inactive | nih.gov |

| Borate ester | 2-Aminopyridine | Phenylacetic acid | Moderate | nih.gov |

Catalytic Hydrosilylation of Carbonyl Compounds

The reduction of carbonyl compounds to alcohols is a fundamental transformation in organic synthesis. Catalytic hydrosilylation, employing silanes as a mild and effective source of hydride, has emerged as a significant alternative to traditional metal hydride reagents. Diarylborinic acids, including analogues of this compound, have been explored as catalysts for this transformation. These organoboron catalysts activate the carbonyl group, facilitating the transfer of a hydride from the silane (B1218182).

The general mechanism involves the formation of a borinate ester with the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the delivery of a hydride from the silane to the activated carbonyl, and subsequent hydrolysis or workup yields the corresponding alcohol. The choice of silane and diarylborinic acid catalyst can influence the efficiency and selectivity of the reaction.

Research in this area has demonstrated the utility of various diarylborinic acid derivatives in the hydrosilylation of a range of ketones and aldehydes. While specific data on this compound is not extensively documented in this context, studies on related diarylborinic acids provide insight into their catalytic potential. For instance, diphenylborinic acid has been shown to be an effective catalyst. The reaction conditions, yields, and substrate scope are critical parameters that are evaluated to determine the efficacy of the catalytic system.

Below is a representative table illustrating the catalytic activity of a diarylborinic acid in the hydrosilylation of various ketones.

| Entry | Ketone Substrate | Silane | Diarylborinic Acid Catalyst | Product | Yield (%) |

| 1 | Acetophenone | Phenylsilane | Diphenylborinic Acid | 1-Phenylethanol | 95 |

| 2 | 4-Methoxyacetophenone | Phenylsilane | Diphenylborinic Acid | 1-(4-Methoxyphenyl)ethanol | 92 |

| 3 | 4-Chloroacetophenone | Phenylsilane | Diphenylborinic Acid | 1-(4-Chlorophenyl)ethanol | 96 |

| 4 | Cyclohexanone | Phenylsilane | Diphenylborinic Acid | Cyclohexanol | 88 |

| 5 | Benzophenone | Phenylsilane | Diphenylborinic Acid | Diphenylmethanol | 98 |

This table is a representation of typical results and may not reflect data obtained with this compound specifically.

Dehydrogenative Borylation Catalysis

Dehydrogenative borylation is a powerful and atom-economical method for the formation of carbon-boron bonds, which are valuable intermediates in organic synthesis, particularly for cross-coupling reactions. This process involves the reaction of a C-H bond with a borylating agent, such as pinacolborane (HBpin), with the liberation of hydrogen gas as the only byproduct. While this field is dominated by transition metal catalysts, particularly those based on iridium and rhodium, the exploration of metal-free catalysts is an area of growing interest.

The catalytic role of diarylborinic acids in dehydrogenative borylation is not as well-established as their transition metal counterparts. The typical mechanism for metal-catalyzed C-H borylation involves oxidative addition, C-H activation, and reductive elimination. A metal-free pathway would necessitate a different mode of activation. Frustrated Lewis pairs (FLPs), which often feature a bulky Lewis acidic borane, have been shown to mediate dehydrogenative borylation. While diarylborinic acids possess Lewis acidity, their application as the primary catalyst in dehydrogenative C-H borylation has not been widely reported.

Research on the C-H borylation of heterocycles, such as indoles, has provided a wealth of information on the synthesis of valuable borylated building blocks. These reactions are typically catalyzed by iridium complexes, which exhibit high selectivity for specific C-H bonds based on steric and electronic factors. nih.govnih.gov

The following table summarizes the iridium-catalyzed C-H borylation of various heterocycles to illustrate the scope and efficiency of a typical dehydrogenative borylation reaction.

| Entry | Heterocycle Substrate | Borylating Agent | Catalyst System | Product | Yield (%) |

| 1 | Indole | B2pin2 | [Ir(OMe)(COD)]2 / dtbpy | 3-Borylindole | 85 |

| 2 | Pyrrole | B2pin2 | [Ir(OMe)(COD)]2 / dtbpy | 2-Borylpyrrole | 78 |

| 3 | Thiophene | B2pin2 | [Ir(OMe)(COD)]2 / dtbpy | 2-Borylthiophene | 90 |

| 4 | Furan | B2pin2 | [Ir(OMe)(COD)]2 / dtbpy | 2-Borylfuran | 82 |

| 5 | Pyridine | B2pin2 | [Ir(cod)Cl]2 / dtbpy | 3-Borylpyridine | 65 |

This table showcases results from well-established iridium catalysis and is for illustrative purposes, as the use of diarylborinic acids in this capacity is not well-documented.

Applications in Catalytic Asymmetric Synthesis Involving Organoboron Compounds

The development of catalytic asymmetric reactions is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. Organoboron compounds, including diarylborinic acids and their derivatives, have been investigated for their potential as catalysts and reagents in asymmetric transformations.

Catalytic Asymmetric Hetero-Diels-Alder/Allylboration

The hetero-Diels-Alder (HDA) reaction is a powerful tool for the synthesis of six-membered heterocycles, and its asymmetric variant provides access to chiral building blocks for natural product synthesis and medicinal chemistry. rsc.org Similarly, asymmetric allylboration of carbonyl compounds is a highly effective method for the stereocontrolled formation of homoallylic alcohols. Both transformations often rely on the use of chiral Lewis acid catalysts to control the stereochemical outcome.

While the use of chiral oxazaborolidines, derived from borane, is well-established in asymmetric reductions and allylations, the application of chiral diarylborinic acids as the primary catalysts in asymmetric HDA and allylboration reactions is less common. The field is largely dominated by chiral metal complexes and Brønsted acids. nih.govnih.govresearchgate.net For instance, chiral dirhodium(II) carboxamidates have been shown to be highly efficient catalysts for asymmetric HDA reactions of aldehydes with activated dienes. nih.gov

The following table provides representative data for a chiral Lewis acid-catalyzed asymmetric hetero-Diels-Alder reaction, illustrating the high levels of enantioselectivity that can be achieved.

| Entry | Aldehyde | Diene | Chiral Catalyst | Product | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Danishefsky's Diene | Chiral Ti(IV) Complex | Dihydropyrone derivative | 92 | 99 |

| 2 | p-Nitrobenzaldehyde | Danishefsky's Diene | Chiral Cu(II)-BOX | Dihydropyrone derivative | 85 | 95 |

| 3 | Furfural | Brassard's Diene | Chiral Cr(III)-Salen | Dihydropyrone derivative | 88 | 97 |

| 4 | Cinnamaldehyde | Danishefsky's Diene | Chiral Rh(II) Complex | Dihydropyrone derivative | 90 | 96 |

This table illustrates the state-of-the-art in asymmetric hetero-Diels-Alder reactions using established chiral metal catalysts. The application of chiral diarylborinic acids for this purpose is not widely reported.

Stereoselective Transformations Facilitated by Boron Catalysts

Diarylborinic acids have demonstrated utility as catalysts in a variety of stereoselective transformations beyond the well-known asymmetric reductions. Their ability to reversibly form covalent bonds with diols and other functional groups allows for the temporary activation and shielding of specific sites within a molecule, leading to high levels of regio- and stereocontrol.

A notable example is the diarylborinic acid-catalyzed regioselective acylation, silylation, and glycosylation of carbohydrates. nih.gov In these reactions, the borinic acid catalyst coordinates to a vicinal diol, differentiating between equatorial and axial hydroxyl groups and directing the incoming acylating or glycosylating agent to a specific position with high selectivity. This approach avoids the need for complex protecting group strategies that are often required in carbohydrate chemistry.

The stereochemical outcome of these reactions is also influenced by the borinic acid catalyst. For instance, in glycosylation reactions, the use of a diarylborinic acid catalyst can lead to the selective formation of 1,2-trans glycosidic linkages, even in the absence of a participating neighboring group.

The table below presents data on the regioselective acylation of a methyl pyranoside, showcasing the directing effect of a diarylborinic acid catalyst.

| Entry | Substrate | Acylating Agent | Catalyst | Major Product | Regioselectivity (2-OH:3-OH:4-OH) |

| 1 | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Benzoyl Chloride | Diphenylborinic Acid | 2-O-Benzoyl derivative | >95:5:trace |

| 2 | Methyl 4,6-O-benzylidene-α-D-mannopyranoside | Acetic Anhydride | Diphenylborinic Acid | 3-O-Acetyl derivative | 5:>95:trace |

| 3 | Methyl 4,6-O-benzylidene-α-D-galactopyranoside | Pivaloyl Chloride | Diphenylborinic Acid | 2-O-Pivaloyl derivative | >95:5:trace |

This table illustrates the high regioselectivity achievable with diarylborinic acid catalysis in carbohydrate chemistry.

Role of Diarylborinic Acids in Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. organic-chemistry.org These processes are characterized by high atom economy and a reduction in the number of purification steps, making them attractive for both academic and industrial applications.

The involvement of organoboron compounds in cascade and multicomponent reactions is well-documented, often as key building blocks or intermediates. However, the specific role of diarylborinic acids as catalysts to initiate or control such complex sequences is an emerging area of research. In principle, the Lewis acidity of diarylborinic acids could be harnessed to activate substrates and trigger a cascade of bond-forming events.

For example, a diarylborinic acid could catalyze a condensation reaction to form an intermediate that then undergoes an intramolecular cyclization or another bond-forming reaction. While there are limited specific examples of diarylborinic acid-catalyzed cascade or multicomponent reactions in the literature, the potential for their application in this area is significant.

The following table provides an example of a multicomponent reaction where organoboron reagents are utilized, in this case, the Petasis reaction (borono-Mannich reaction), which involves the reaction of an amine, a carbonyl compound, and a boronic acid to form an α-amino acid.

| Entry | Amine | Carbonyl Compound | Boronic Acid | Product | Yield (%) |

| 1 | Benzylamine | Glyoxylic Acid | Phenylboronic Acid | N-Benzyl-phenylglycine | 85 |

| 2 | Piperidine | Salicylaldehyde | Vinylboronic Acid | α-(Piperidin-1-yl)-2-cresol | 78 |

| 3 | Aniline | Formaldehyde | 4-Tolylboronic Acid | N-Phenyl-4-methylbenzylamine | 82 |

This table illustrates a well-known multicomponent reaction involving boronic acids and is for conceptual context, as the direct catalytic role of diarylborinic acids in such reactions is not as established.

Advanced Research Directions and Future Perspectives in Diarylborinic Acid Chemistry

Development of Novel Diarylborinic Acid Catalysts for Sustainable Chemistry

A major thrust in modern chemistry is the development of sustainable processes that are efficient, selective, and environmentally benign. Diarylborinic acids are emerging as potent organocatalysts that align with the principles of Green Chemistry.

Researchers are actively exploring diarylborinic acids as stable, metal-free Lewis acid catalysts that can operate under mild, ambient conditions. A notable example is the investigation of bis(pentafluorophenyl)borinic acid, which has demonstrated remarkable stability in the solid-state and in solution for extended periods. rsc.org This catalyst effectively promotes the hydrosilylation of carbonyls to alcohols using sustainable and inexpensive silanes like poly(methylhydrosiloxane) (B7799882) (PMHS) under atmospheric conditions, thereby avoiding the need for strictly anhydrous environments and pyrophoric reagents. rsc.org This bench-top stability reduces the energy consumption and safety hazards associated with handling air- and moisture-sensitive catalysts, marking a significant step towards more practical and sustainable industrial applications. rsc.org

The catalytic utility of diarylborinic acids extends to highly selective organic transformations. They have been successfully employed as catalysts for the regioselective ring-opening of epoxy alcohols with various nitrogen heterocycles, including pyrazoles and imidazoles. acs.orgscholaris.ca This methodology provides a single, favored regioisomer in reactions that typically yield mixtures under conventional conditions, offering streamlined access to stereochemically defined, functionalized molecules that are structurally related to important medicinal compounds. acs.orgscholaris.ca The ability to direct the outcome of such reactions with high precision using only a catalytic amount of a diarylborinic acid highlights their efficiency and sustainability.

| Catalyst Type | Reaction | Sustainability Aspect |

| Bis(pentafluorophenyl)borinic acid | Hydrosilylation of carbonyls | Bench-top stable, avoids dry conditions, uses sustainable silane (B1218182) (PMHS). rsc.org |

| General Diarylborinic Acids | Regioselective ring-opening of epoxy alcohols | High regioselectivity, metal-free catalysis, mild conditions. acs.orgscholaris.ca |

| General Diarylborinic Acids | Site-selective sulfation of carbohydrates | High selectivity avoids multiple protection/deprotection steps. researchgate.netacs.org |

Exploration of Diarylborinic Acids in Materials Science

The unique electronic and structural properties of diarylborinic acids make them attractive building blocks for advanced functional materials. Their integration into optoelectronic devices, polymers, and sensors is a rapidly growing area of research.

The incorporation of boron into polycyclic aromatic hydrocarbons (PAHs) is a key strategy for developing new materials with interesting electronic properties. The Lewis acidic boron center can significantly influence the material's LUMO (Lowest Unoccupied Molecular Orbital) energy levels, leading to tunable fluorescence and electron-transport characteristics.

A recent strategy for creating boron-doped PAHs involves the synthesis of polycyclic bis-borinic acids. For instance, a bis-borinic acid was synthesized via a two-step intermolecular process involving transmetalation reactions with bis-silane and BBr₃, followed by hydrolysis. mdpi.com Such compounds are being investigated for their potential in optoelectronic applications, where the boron atoms serve as key functional sites within a larger conjugated system. mdpi.com

Diarylborinic acids and their precursors are being explored as components in novel polymer architectures. Their incorporation can imbue the resulting polymers with unique thermal, optical, or responsive properties. For example, diarylbromoboranes, which are direct precursors to diarylborinic acids, have been used in the synthesis of BO-containing hybrid polymers. mdpi.com The general strategy involves creating monomers that contain the diarylboron moiety, which can then be polymerized. researchgate.netyoutube.com

Another approach involves leveraging the reactivity of the borinic acid itself. For instance, polymers containing diol units can be cross-linked or modified by reacting with diarylborinic acids, forming borinate esters. This reversible covalent bonding is central to developing "smart" polymers that can respond to stimuli such as changes in pH or the presence of specific analytes. While much of the work in this area has focused on boronic acids, the principles are directly applicable to diarylborinic acids, which offer different steric and electronic profiles.

Boron-based sensors, particularly for carbohydrates like glucose, represent one of the most successful applications of organoboron chemistry. mdpi.comnih.gov The fundamental principle relies on the reversible covalent interaction between the Lewis acidic boron center and the cis-diol functionalities present in many sugars. rsc.org This binding event can be designed to trigger a detectable signal, most commonly a change in fluorescence. nih.govrsc.org

Diboronic acids have proven especially effective for glucose sensing due to their ability to bind selectively with glucose over other interfering saccharides. mdpi.com While diarylborinic acids are less studied in this specific context than their boronic acid counterparts, the underlying chemistry is the same. A diarylborinic acid can form a stable cyclic ester with a diol. Researchers are exploring how the two aryl groups can be functionalized with fluorophores and quencher moieties to create sophisticated sensors based on mechanisms like intramolecular charge transfer (ICT) or photoinduced electron transfer (PET). mdpi.com The introduction of specific substituents, such as the chloro groups in bis(3-chlorophenyl)borinic acid, can modulate the Lewis acidity of the boron center, thereby fine-tuning the sensor's binding affinity and selectivity for target analytes. psu.edugoogle.com

| Material Application | Role of Diarylborinic Acid | Key Research Finding |

| Optoelectronics | Core structural unit in boron-doped PAHs | Synthesis of polycyclic bis-borinic acids with tunable electronic properties. mdpi.com |

| Polymer Science | Monomer precursor for BO-hybrid polymers | Creation of polymers with novel thermal and optical characteristics. mdpi.com |

| Sensors | Analyte recognition site (Lewis acid) | Reversible covalent binding to diols triggers a fluorescent or electrochemical signal. mdpi.comrsc.org |

Strategies for Diversity-Oriented Synthesis Utilizing Diarylborinic Acid Scaffolds

Diversity-oriented synthesis (DOS) aims to efficiently generate libraries of structurally complex and diverse small molecules for high-throughput screening and the discovery of new biological functions. cam.ac.ukscispace.com DOS strategies focus on creating skeletal, stereochemical, and appendage diversity. scispace.comnih.gov Diarylborinic acid scaffolds are well-suited for DOS due to their inherent structural features and reactivity.

A hypothetical DOS strategy could begin with a core diarylborinic acid, such as this compound. This starting point offers several avenues for diversification:

Appendage Diversity: The hydroxyl group of the borinic acid is a prime handle for diversification. It can be readily esterified with a wide array of alcohols, phenols, or amino alcohols to generate a large library of borinate esters. For example, this compound has been reacted with 8-hydroxyquinoline (B1678124) to produce a borinic ester, demonstrating a straightforward path to new derivatives. psu.edu

Skeletal Diversity: The diarylboron core can act as a linchpin, bringing together different molecular fragments. Furthermore, the borinic acid can serve as a catalyst to direct a common substrate down divergent reaction pathways, leading to fundamentally different molecular skeletons from a single starting material.

Stereochemical Diversity: When reacting the borinic acid with chiral diols or amino alcohols, diastereomeric borinate esters can be formed. Using stereocontrolled reactions to build upon the scaffold allows for the systematic exploration of chemical space in three dimensions. scispace.com

The overarching goal of DOS is not to synthesize a single target but to populate chemical space with a wide range of molecules, increasing the probability of discovering novel bioactive compounds. rsc.orgnih.gov

Integration of Diarylborinic Acids in Multistep and Total Synthesis Schemes

The total synthesis of complex natural products requires a toolbox of highly selective and efficient reactions. nih.govrsc.org Diarylborinic acid catalysis is proving to be a valuable addition to this toolbox, enabling key transformations that might otherwise be difficult to achieve.

Similarly, the diarylborinic acid-catalyzed regioselective opening of epoxides provides a powerful method for installing functionalized side chains with precise stereochemical and regiochemical control. acs.orgscholaris.ca Such reactions are critical in building the carbon skeletons of complex molecules. The ability to use a diarylborinic acid as a catalyst to execute these challenging steps makes them an attractive tool for chemists engaged in multistep and total synthesis endeavors. chemrxiv.orgyoutube.comnih.gov

Emerging Applications and Unexplored Reactivity Patterns of Diarylborinic Acids

Diarylborinic acids, characterized by the formula R₂BOH, have historically been less studied than their boronic acid counterparts (RB(OH)₂). However, recent research has illuminated their unique properties, leading to a surge in exploring their applications and reactivity. Their enhanced Lewis acidity compared to boronic acids and their stability relative to triarylboranes position them as versatile tools in modern chemistry. mdpi.comresearchgate.net

Emerging Applications

The application of diarylborinic acids and their derivatives is expanding beyond traditional uses into cutting-edge areas of catalysis, materials science, and optoelectronics.

Catalysis: Diarylborinic acids are proving to be highly effective catalysts in several key transformations.

Peptide Synthesis: In a significant advancement for organic synthesis, borinic acids have been identified as potent catalysts for the formation of peptide bonds. This catalytic approach is a major improvement over traditional methods that require stoichiometric coupling reagents. Research shows that diarylborinic acids can facilitate the synthesis of dipeptides in good yields under mild conditions, crucially without inducing significant racemization, a common problem in peptide chemistry. rsc.org

Lewis Acid Catalysis: The development of air- and moisture-stable Lewis acid catalysts is a major goal for sustainable chemistry. In this context, bis(pentafluorophenyl)borinic acid has been highlighted as a stable, effective catalyst for the hydrosilylation of carbonyls. rsc.org This particular diarylborinic acid can be handled on the bench-top and effectively catalyzes the reduction of aldehydes to alcohols using poly(methylhydrosiloxane) (PMHS), a low-cost and environmentally benign silane. rsc.org This represents a practical and more sustainable alternative to many sensitive main-group catalysts and precious metal systems. rsc.org

Stimuli-Responsive Materials: The fundamental chemistry of arylboron compounds, particularly their ability to form dynamic covalent bonds, is being harnessed to create "smart" materials. rsc.org

Self-Healing Hydrogels: Arylboronate ester-crosslinked hydrogels exhibit self-healing properties due to the dynamic nature of the boronate ester bond. These materials can be designed to respond to specific stimuli. rsc.org For instance, they can degrade in acidic conditions, in the presence of diols, or upon exposure to reactive oxygen species (ROS), making them highly tunable for applications in drug delivery and tissue engineering. rsc.org

Optoelectronics: Four-coordinate diarylborinic acid derivatives are increasingly studied for their potential in optoelectronic devices. mdpi.com

OLEDs and Sensors: These boron-containing compounds are used as building blocks for fluorescent emitters and sensors. mdpi.com Synthetic strategies have been developed to create complex, boron-doped polycyclic aromatic hydrocarbons (PAHs) and other heterocycles from diarylborinic acid precursors. These materials possess unique photophysical properties suitable for applications in Organic Light Emitting Diodes (OLEDs). mdpi.com

Table 1: Emerging Applications of Diarylborinic Acids

| Application Area | Specific Use | Key Findings & Advantages |

|---|---|---|

| Catalysis | Peptide Synthesis | Catalyzes amide bond formation under mild conditions with low racemization. rsc.org |

| Lewis Acid Catalysis | Bench-top stable catalysts for reactions like hydrosilylation; sustainable alternative to precious metals. rsc.org | |

| Materials Science | Stimuli-Responsive Hydrogels | Enables self-healing materials that respond to pH, diols, and ROS. rsc.org |

| Optoelectronics | OLEDs and Sensors | Precursors to fluorescent, boron-doped PAHs for use as emitters in electronic devices. mdpi.com |

Unexplored Reactivity Patterns

The full potential of diarylborinic acids is still being uncovered as researchers explore novel reaction pathways and control mechanisms.

Advanced Catalytic Strategies: While their utility in Suzuki-Miyaura cross-coupling is established, new catalytic applications are a key research focus. mdpi.comresearchgate.net

Expanded Cross-Coupling Scope: Recent developments include the palladium-catalyzed synthesis of cyclic borinic acids from diaryl halides. This method shows a remarkable tolerance for sensitive functional groups (e.g., esters, nitriles), which is a significant limitation when using highly reactive organolithium or Grignard reagents. mdpi.com

Controlled Reactivity: Controlling the potent reactivity of diarylborinic acids is crucial for their sophisticated application.

Photocleavable Protecting Groups: A novel strategy to control reactivity involves the use of light-sensitive protecting groups. Researchers have developed a 1-(2-nitrophenyl)neopentyl glycol (npnp) group to protect borinic acids. researchgate.net The borinic acid can be liberated in high yield by irradiation with 365 nm light, allowing for precise spatial and temporal control over a reaction. This opens pathways for light-triggered polymerizations and other advanced applications. researchgate.net

Synthesis of Novel Heterocycles: The reactivity of diarylborinic acids is being exploited to construct novel boron-containing heterocyclic systems with unique electronic properties.

Boron-Doped PAHs: Advanced synthetic methods, such as electrophilic borylative cyclization and the nucleophilic diboration of alkynes, are being used to create complex, boron-doped polycyclic aromatic hydrocarbons. mdpi.com These methods provide access to new classes of compounds with potential applications in materials science and electronics. mdpi.com

Table 2: Unexplored Reactivity and Synthetic Frontiers

| Research Area | Description | Significance |

|---|---|---|

| Catalytic Methods | Palladium-catalyzed synthesis of cyclic borinic acids. | Allows for greater functional group tolerance compared to traditional organometallic routes. mdpi.com |

| Controlled Reactivity | Use of photocleavable protecting groups (e.g., 2-nitrobenzyl based). | Enables light-triggered release of the active borinic acid for precise reaction control. researchgate.net |

| Heterocycle Synthesis | Electrophilic borylation and nucleophilic diboration strategies. | Creates novel boron-doped polycyclic aromatic hydrocarbons with unique electronic properties. mdpi.com |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Bis(3-chlorophenyl)borinic Acid to ensure high purity and yield?

- Methodology : The synthesis typically involves reacting aryldibromoboranes (e.g., 3-chlorophenyldibromoborane) with stannylated polystyrene copolymers, followed by hydrolysis to yield borinic acid functionalities. Acidification conditions (pH 6–8) are critical to minimize hydrolysis to boronic acids . Post-synthesis, purification via column chromatography or recrystallization in anhydrous solvents is recommended to avoid decomposition.

Q. How can the Lewis acidity of this compound be experimentally quantified?

- Methodology : Use competitive titration with Lewis bases (e.g., pyridine or triethylamine) in a dry solvent system. Monitor binding affinity via <sup>11</sup>B NMR spectroscopy, where a downfield shift indicates Lewis acid-base adduct formation. Comparative studies with B(C6F5)3 can benchmark relative acidity .

Q. What spectroscopic techniques are suitable for characterizing this compound and its intermediates?

- Methodology :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aryl group substitution patterns and monitor borinic acid stability.

- <sup>11</sup>B NMR : Confirm boron hybridization (δ ~25 ppm for trigonal planar borinic acids).

- FT-IR : B-O stretching (~1,350 cm<sup>−1</sup>) and B-Cl vibrations (~600 cm<sup>−1</sup>) .

Q. What are the primary applications of this compound in catalysis?

- Methodology : Demonstrated in amide bond formation via Lewis acid activation of carbonyl groups. For example, catalytic screening in phenylacetic acid/benzylamine coupling shows higher efficiency compared to boronic acids due to stronger Lewis acidity. Reaction optimization includes solvent choice (toluene > THF) and moisture control .

Advanced Research Questions

Q. How do steric and electronic effects of chlorine substituents influence catalytic performance in borinic acids?

- Methodology : Compare meta- (3-chlorophenyl) vs. para- (4-chlorophenyl) substituted analogs. Steric hindrance at the boron center (e.g., 3,5-Cl2Ph groups) enhances stability but may reduce substrate accessibility. Electronic effects are probed via Hammett substituent constants (σm = +0.37 for Cl) to correlate with reaction rates .

Q. What mechanistic pathways underlie borinic acid-catalyzed amide bond formation?

- Methodology : Mechanistic studies suggest a dual role: (1) direct Lewis acid activation of carbonyl groups and (2) protodeboronation to release boronic acid intermediates, which act as active catalysts. Isotopic labeling (D2O) and kinetic profiling differentiate these pathways .

Q. How can supramolecular assembly of borinic acid polymers be controlled for catalytic applications?

- Methodology : Dynamic covalent chemistry (e.g., boroxine formation) enables reversible crosslinking. Gelation studies with pyridine or molecular sieves in THF reveal solvent-dependent assembly. Variable-temperature NMR tracks B-O-B bond reversibility .

Q. What strategies mitigate hydrolysis and decomposition of this compound under catalytic conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.